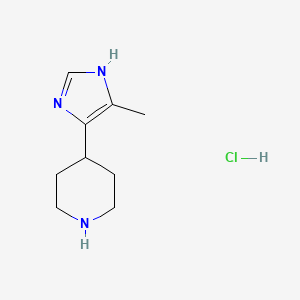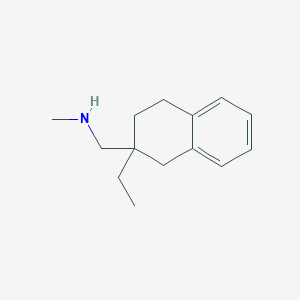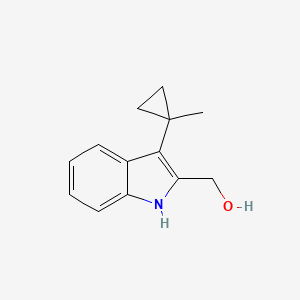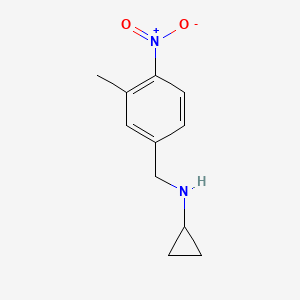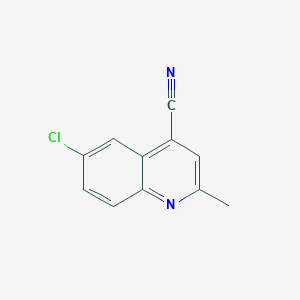
8-Methoxy-2,6-dimethylquinolin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of 8-Methoxy-2,6-dimethylquinolin-4-amine involves several steps. One common method includes the alkylation of 8-nitroquinolines via silver-catalyzed radical oxidative decarboxylation of trimethylacetic acid in the presence of ammonium persulfate in acetonitrile and 10% sulfuric acid at 80°C . This process yields 2-tert-butyl-5-alkoxy/aryloxy-6-methoxy-8-nitroquinolines, which can be further modified to obtain the desired compound.
Análisis De Reacciones Químicas
8-Methoxy-2,6-dimethylquinolin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy or amino groups are replaced by other functional groups.
Common reagents and conditions used in these reactions include acidic or basic environments, solvents like methanol or dichloromethane, and catalysts such as palladium or platinum. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
8-Methoxy-2,6-dimethylquinolin-4-amine has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry . Some of its notable applications include:
Antimalarial Activity: The compound exhibits potent in vitro antimalarial activity against drug-sensitive and drug-resistant strains of Plasmodium falciparum.
Antileishmanial Activity: It shows promising in vitro antileishmanial activities comparable to standard drugs like pentamidine.
Antifungal and Antibacterial Activities: The compound demonstrates significant antifungal and antibacterial activities against various pathogens, including Candida species, Cryptococcus neoformans, and Staphylococcus aureus.
Mecanismo De Acción
The mechanism of action of 8-Methoxy-2,6-dimethylquinolin-4-amine involves its interaction with molecular targets and pathways within the cells. The compound is believed to inhibit the synthesis of deoxyribonucleic acid (DNA) by binding to the guanine and cytosine moieties, leading to cross-linking of DNA and inhibition of DNA synthesis and function . This mechanism is similar to that of other quinolinamines, which are known to interfere with the replication and transcription processes of pathogens.
Comparación Con Compuestos Similares
8-Methoxy-2,6-dimethylquinolin-4-amine can be compared with other similar compounds, such as:
8-Quinolinamines: These compounds share a similar quinoline framework and exhibit broad-spectrum anti-infective properties.
Methoxsalen: A furocoumarin compound used to treat psoriasis and vitiligo, which also binds to DNA and inhibits its synthesis.
The uniqueness of this compound lies in its specific structural modifications, such as the presence of methoxy and dimethyl groups, which contribute to its distinct biological activities and potential therapeutic applications.
Propiedades
Fórmula molecular |
C12H14N2O |
|---|---|
Peso molecular |
202.25 g/mol |
Nombre IUPAC |
8-methoxy-2,6-dimethylquinolin-4-amine |
InChI |
InChI=1S/C12H14N2O/c1-7-4-9-10(13)6-8(2)14-12(9)11(5-7)15-3/h4-6H,1-3H3,(H2,13,14) |
Clave InChI |
HNPWLACDSOHXJJ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C=C(N=C2C(=C1)OC)C)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



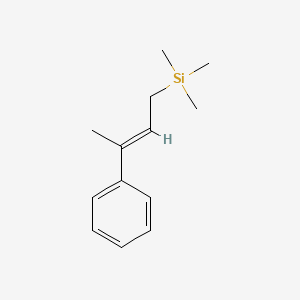
![3-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-1-amine](/img/structure/B11896919.png)
![N'-(Benzo[d]thiazol-2-yl)-N,N-dimethylformimidamide](/img/structure/B11896926.png)

![2-Methyl-6,7,8,9-tetrahydronaphtho[1,2-d]thiazole](/img/structure/B11896928.png)
